1-(4-Acetylphenyl)-2-propanone
Description
1-(4-Acetylphenyl)-2-propanone is a ketone derivative featuring a phenyl ring substituted with an acetyl group (-COCH₃) at the para position, linked to a propanone moiety. This compound is primarily utilized in synthetic organic chemistry as a precursor for chalcone derivatives, which are investigated for their antimicrobial and antioxidant properties . Its molecular formula is C₁₁H₁₂O₂, with a molecular weight of 176.21 g/mol. The acetyl group enhances electron-withdrawing effects, influencing reactivity in electrophilic substitutions and condensation reactions.
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-(4-acetylphenyl)propan-2-one |
InChI |
InChI=1S/C11H12O2/c1-8(12)7-10-3-5-11(6-4-10)9(2)13/h3-6H,7H2,1-2H3 |
InChI Key |
JWNRJWXGUYJJIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of 1-(4-Acetylphenyl)-2-propanone vary in substituents on the phenyl ring, leading to differences in physicochemical properties, reactivity, and applications. Below is a detailed comparison:
Table 1: Comparison of Key Compounds
Structural and Electronic Effects
- Electron-Withdrawing vs. Donating Groups: The acetyl group in this compound withdraws electrons via resonance, making the phenyl ring less reactive toward electrophilic substitution compared to methoxy or hydroxy analogs . Methoxy and hydroxy groups donate electrons, increasing ring reactivity. For example, 1-(4-Methoxyphenyl)-2-propanone shows a refractive index (nD²⁰) of 1.2479, lower than acetylated derivatives due to reduced polarizability .
Physicochemical Properties
- Solubility: Hydroxy derivatives (e.g., 1-(4-Hydroxyphenyl)-2-propanone) are more water-soluble than acetyl or methoxy analogs due to hydrogen bonding .
- Thermal Stability: Dimethoxy derivatives (e.g., 1-(3',4'-Dimethoxyphenyl)-2-propanone) exhibit higher melting points (165–175°C) compared to acetylated analogs .
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